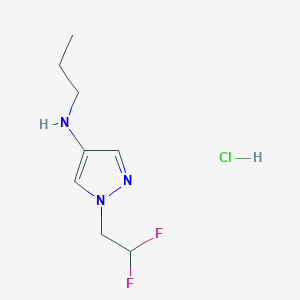
1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a propylamine group
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,1-difluoro-2-iodoethane and 4-aminopyrazole.
Reaction Conditions: The difluoroethyl group is introduced via a nucleophilic substitution reaction using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate
Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents, temperatures, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The difluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles like thiols, amines, or alcohols replace the fluorine atoms
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique chemical properties, such as increased lipophilicity and metabolic stability imparted by the difluoroethyl group
Biological Studies: It is used in biological studies to investigate its interactions with various biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects
Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes that are influenced by the compound’s presence
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2,2-difluoroethylamine, 1,1-difluoro-2-iodoethane, and other difluoroethyl-substituted pyrazoles
Uniqueness: The presence of both the difluoroethyl and propylamine groups in the pyrazole ring imparts unique chemical and biological properties, making it distinct from other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H14ClF2N3 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-3-11-7-4-12-13(5-7)6-8(9)10;/h4-5,8,11H,2-3,6H2,1H3;1H |
InChI Key |
SCQFFBFFBRMNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)CC(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxybenzyl)-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12216445.png)
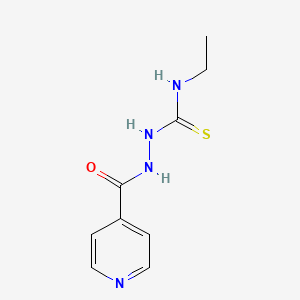
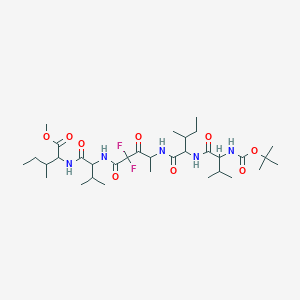
![5-cyclopropyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B12216462.png)

![4-[2,4-Dioxo-5-(phenylmethylene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12216473.png)

![3-({5-[(Cyclopentylamino)sulfonyl]indolinyl}carbonyl)chromen-2-one](/img/structure/B12216492.png)
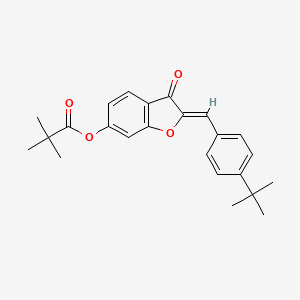
![2-[7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol](/img/structure/B12216504.png)
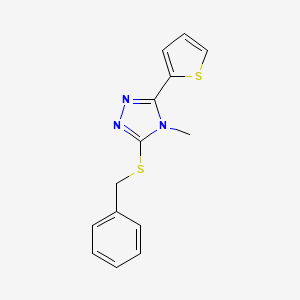
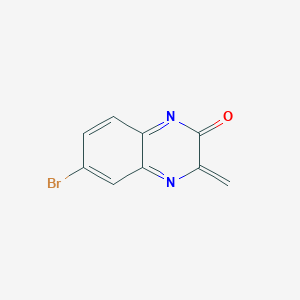
![2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12216521.png)
![1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216529.png)
